molecular formula C24H30N2O3 B4007722 N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE

N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE

Cat. No.: B4007722
M. Wt: 394.5 g/mol
InChI Key: OMCWOCIAYPXGFW-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0(2),6-endo]dec-8-ene-3,5-dione with cyclohexylamine and phenylpropanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or tricyclic moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or tricyclic derivatives.

Scientific Research Applications

N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE exerts its effects involves interaction with specific molecular targets. The tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE is unique due to its specific tricyclic structure and the presence of both cyclohexyl and phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-22(25-18-9-5-2-6-10-18)19(13-15-7-3-1-4-8-15)26-23(28)20-16-11-12-17(14-16)21(20)24(26)29/h1,3-4,7-8,16-21H,2,5-6,9-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWOCIAYPXGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 2
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 3
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE
Reactant of Route 6
N-CYCLOHEXYL-2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-PHENYLPROPANAMIDE

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